molecular formula C7H8N2O3S B100553 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 15584-03-9

6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid

Katalognummer: B100553
CAS-Nummer: 15584-03-9
Molekulargewicht: 200.22 g/mol
InChI-Schlüssel: GYVNDEWERGAJHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O3S It is characterized by a pyrimidine ring substituted with methoxy and methylsulfanyl groups at positions 6 and 2, respectively, and a carboxylic acid group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrimidine precursors with methoxy and methylsulfanyl substituents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic interactions with positively charged residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

15584-03-9

Molekularformel

C7H8N2O3S

Molekulargewicht

200.22 g/mol

IUPAC-Name

6-methoxy-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)

InChI-Schlüssel

GYVNDEWERGAJHW-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)C(=O)O)SC

Kanonische SMILES

COC1=NC(=NC(=C1)C(=O)O)SC

15584-03-9

Synonyme

6-methoxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.